(1S,2S,5R)-tert-Butyl Edoxaban

Description

Contextualization within Edoxaban (B1671109) Chemical Synthesis Pathways

The synthesis of Edoxaban is a multi-step process that involves the construction of a molecule with three chiral centers. The specific stereochemistry of (1S,2R,4S) is required for the final active pharmaceutical ingredient (API). Consequently, the synthesis pathways are designed to be highly stereoselective.

(1S,2S,5R)-tert-Butyl Edoxaban represents a diastereomer of the desired tert-butoxycarbonyl (Boc)-protected intermediate in the Edoxaban synthesis. Its formation can occur if the stereochemistry of the starting materials or the stereocontrol of the reactions is not optimal. For instance, the synthesis of the key intermediate, a chiral cyclohexane (B81311) cis-diamine, is a significant challenge. acs.org Various synthetic strategies have been developed to obtain the desired (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate intermediate, which is then further elaborated to Edoxaban. acs.org

The use of a tert-butyl carbamate (B1207046) (Boc) protecting group is a common strategy in these syntheses. googleapis.com The compound this compound would arise from the coupling of the (1S,2S,5R)-configured diamine intermediate with the other components of the Edoxaban molecule. While not the intended product, its study is crucial for understanding and mitigating the formation of stereoisomeric impurities.

A general representation of where this compound fits into the synthetic scheme is as a protected precursor before the final deprotection and coupling steps that lead to the various stereoisomers of Edoxaban. The presence of the tert-butyl protecting group is a deliberate choice to manage the reactivity of the amine groups during synthesis. googleapis.com

Significance in Pharmaceutical Process Chemistry and Impurity Profiling

In pharmaceutical process chemistry, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. Edoxaban has three chiral centers, which means there are eight possible stereoisomers. researchgate.netgoldncloudpublications.com Only the (1S,2R,4S)-isomer possesses the desired pharmacological activity, while the other seven are considered chiral impurities. researchgate.netgoldncloudpublications.com The control of these chiral impurities is a significant challenge during the process development of Edoxaban. researchgate.netgoldncloudpublications.com

This compound is therefore of high significance as a characterized impurity reference standard. aquigenbio.com Its availability allows analytical chemists to develop and validate methods, such as high-performance liquid chromatography (HPLC), to detect and quantify its presence in batches of the desired intermediates and the final API. aquigenbio.com By understanding the fragmentation patterns and chromatographic behavior of this specific isomer, process chemists can optimize reaction conditions to minimize its formation and develop effective purification strategies.

The development of scalable and efficient manufacturing processes for key intermediates of Edoxaban is an active area of research, with a focus on minimizing the formation of impurities and avoiding the use of hazardous reagents. acs.org The study of compounds like this compound contributes to building a comprehensive impurity profile for Edoxaban, which is a regulatory requirement for drug approval.

Compound Information Tables

Table 1: Chemical Identity of this compound

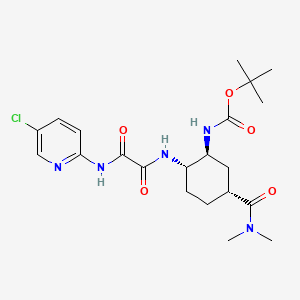

| Property | Value |

| Chemical Name | tert-butyl ((1S,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate synzeal.comchemicea.compharmaffiliates.com |

| CAS Number | 2024614-21-7 aquigenbio.com |

| Molecular Formula | C21H30ClN5O5 simsonpharma.com |

| Molecular Weight | 467.95 g/mol simsonpharma.com |

Table 2: Related Compounds in the Synthesis of Edoxaban

| Compound Name | CAS Number | Role/Significance |

| Edoxaban | 480449-70-5 | Active Pharmaceutical Ingredient synzeal.com |

| tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | 2081883-55-6 | Key chiral intermediate in Edoxaban synthesis simsonpharma.com |

| Edoxaban Tosylate Monohydrate | 1229194-11-9 | Salt form of the API used in formulations synzeal.com |

| N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester | 349125-08-2 | A key building block in Edoxaban synthesis. |

| 5-methyl-4,5,6,7-tetrahydro goldncloudpublications.comCurrent time information in Bangalore, IN.thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Not Available | A key building block in Edoxaban synthesis. |

Structure

3D Structure

Properties

Molecular Formula |

C21H30ClN5O5 |

|---|---|

Molecular Weight |

467.9 g/mol |

IUPAC Name |

tert-butyl N-[(1S,2S,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14+,15+/m1/s1 |

InChI Key |

YJDLJNAWLBVIRF-SNPRPXQTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |

Origin of Product |

United States |

Stereochemical Aspects and Isomeric Relationships of 1s,2s,5r Tert Butyl Edoxaban

Elucidation of Absolute and Relative Stereochemistry

The absolute stereochemistry of a chiral molecule describes the precise three-dimensional arrangement of its atoms in space. This configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules, where each chiral center is assigned as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left). libretexts.org

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. apacsci.comibchem.com This class of isomers includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). ibchem.com

The compound (1S,2S,5R)-tert-Butyl Edoxaban (B1671109) is a diastereomer of the active edoxaban molecule's tert-butyl protected precursor. Its name specifies the absolute configuration at the three chiral centers on the cyclohexane (B81311) ring as 1S, 2S, and 5R.

Analysis of Diastereomeric and Enantiomeric Purity

Ensuring the stereochemical purity of a pharmaceutical compound is critical for its efficacy and quality. goldncloudpublications.com The presence of undesired stereoisomers, even in small amounts, must be carefully controlled. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of edoxaban's stereoisomeric impurities. apacsci.com

Researchers have developed specific reverse-phase HPLC (RP-HPLC) methods to resolve and quantify the isomeric impurities of edoxaban's key starting materials and intermediates. apacsci.comresearcher.life One such method utilizes a Bakerbond C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a mixture of n-Propanol and Acetonitrile (B52724). apacsci.comresearcher.life This method was validated according to regulatory guidelines and demonstrated high sensitivity, with limits of detection and quantification as low as 0.1 μg/mL and 0.3 μg/mL, respectively, for all isomeric impurities. apacsci.comresearcher.lifeas-pub.com

For the separation of enantiomers and diastereomers that are difficult to resolve on standard achiral columns, chiral HPLC is employed. researchgate.netgoldncloudpublications.compatsnap.com Chiral columns, often packed with silica (B1680970) gel coated with a chiral selector like cellulose-tri(4-chloro-3-methylphenyl carbamate), can achieve complete baseline separation of edoxaban from its key isomers. patsnap.com The development of these methods is essential for controlling isomeric impurities at various stages of the synthesis, ensuring the quality of the final drug substance. apacsci.com

Characterization of Related Stereoisomers and Impurities

Several stereoisomers related to (1S,2S,5R)-tert-Butyl Edoxaban are recognized as impurities or synthetic intermediates. Their characterization is vital for process control and quality assurance. The following sections detail some of these related compounds.

This compound is a significant diastereomer, identified as a direct precursor in the synthesis of Edoxaban. google.com Its chemical name is tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate. lgcstandards.comnih.gov Patents describe synthetic methods for its preparation, which involve coupling the key intermediate tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with an oxoacetate derivative. google.com Purity analysis of this precursor is typically performed using HPLC, achieving purity levels above 98%. google.com

This substance is frequently listed by chemical suppliers with the designation "Edoxaban Impurity 23(1S,2S,4R)" and assigned CAS Number 2605225-78-1. cymitquimica.comchemwhat.comarrobiochem.com However, detailed chemical information reveals that this CAS number corresponds to the oxalate (B1200264) salt of a different stereoisomer: tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate . cymitquimica.compharmaffiliates.comsimsonpharma.com This suggests that the "(1S,2S,4R)" designation is a cataloging artifact or trivial name, and the actual molecular structure possesses the (1S,2S,5R) configuration. This compound is a key starting material or intermediate impurity in the synthesis of edoxaban and its related substances. pharmaffiliates.comaquigenbio.com

The designation (1R,5S)-tert-Butyl Edoxaban is an incomplete descriptor for a molecule with three chiral centers. Chemical catalogs list this name with CAS Number 480451-98-7. synzeal.comvulcanchem.com A more complete and accurate chemical name for this entry is tert-butyl ((1R,2R,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate . synzeal.com This compound is a diastereomer of this compound.

This compound is another diastereomer in the edoxaban family. Its full chemical name is tert-butyl ((1R,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate , and it is identified by CAS Number 2024614-32-0. chemicea.com Like the other isomers, it is monitored and controlled as a related substance during the manufacturing process. synzeal.com

Data Table of Specified Edoxaban Stereoisomers and Impurities

The following table summarizes the key identification and stereochemical information for the compounds discussed.

| Compound Name/Designation | Full Chemical Name | CAS Number | Molecular Formula | Stereochemical Relationship to this compound |

| This compound | Tert-butyl ((1S,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate chemicea.com | 2024614-21-7 chemicea.com | C₂₁H₃₀ClN₅O₅ synzeal.com | Reference Compound |

| (1R,2S,5S)-tert-Butyl Edoxaban | Tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate lgcstandards.com | 480452-36-6 | C₂₁H₃₀ClN₅O₅ | Diastereomer |

| Edoxaban Impurity 23 | Tert-butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate Oxalate cymitquimica.compharmaffiliates.com | 2605225-78-1 cymitquimica.com | C₁₄H₂₇N₃O₃·C₂H₂O₄ cymitquimica.com | Synthetic Precursor/Intermediate (as oxalate salt) |

| (1R,5S)-tert-Butyl Edoxaban | Tert-butyl ((1R,2R,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate synzeal.com | 480451-98-7 synzeal.com | C₂₁H₃₀ClN₅O₅ synzeal.com | Diastereomer |

| (1R, 2S, 5R)-tert-Butyl Edoxaban | Tert-butyl ((1R,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate chemicea.com | 2024614-32-0 chemicea.com | C₂₁H₃₀ClN₅O₅ | Diastereomer |

Synthetic Strategies and Chemical Transformations Involving 1s,2s,5r Tert Butyl Edoxaban

Retrosynthetic Analysis of (1S,2S,5R)-tert-Butyl Edoxaban (B1671109)

Retrosynthetic analysis of (1S,2S,5R)-tert-Butyl Edoxaban identifies the primary building blocks required for its assembly. The target molecule is chemically named tert-butyl ((1S,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. synzeal.com The most logical disconnection is at the amide bond formed between the C1 amine of the cyclohexane (B81311) ring and the oxalamide side chain.

This primary disconnection yields two key fragments:

Fragment A : The chiral diamine core, specifically tert-butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. This fragment contains all three of the required stereocenters.

Fragment B : The side chain precursor, N-(5-chloropyridin-2-yl)oxalamic acid, or an activated derivative such as its ethyl ester.

Further retrosynthetic analysis of Fragment A, the chiral diamine, is the central challenge. The cis-relationship of the two amino groups and the relative stereochemistry of the dimethylcarbamoyl group must be precisely controlled. Most synthetic routes disconnect this fragment further to a simpler chiral precursor, often derived from a prochiral cyclohexene (B86901) derivative. A common starting point is (1S)-3-cyclohexene-1-carboxylic acid, which can be obtained through the resolution of the racemic mixture. google.com This chiral precursor then undergoes a series of transformations, including iodolactonization and azide (B81097) substitution, to install the required functional groups with the correct stereochemistry. google.com

Stereoselective Synthesis Methodologies

The establishment of the three contiguous stereocenters in the cyclohexane core of this compound is the most critical aspect of its synthesis. Various methodologies are employed to ensure high stereoselectivity.

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org In the synthesis of the Edoxaban core, this approach involves attaching a chiral molecule to an achiral substrate to direct subsequent diastereoselective reactions. While widely used in asymmetric synthesis, specific applications of classical chiral auxiliaries like Evans oxazolidinones or Oppolzer's sultam in the industrial synthesis of the this compound precursor are not prominently detailed in published process chemistry literature, which tends to favor resolution or substrate-controlled methods.

Asymmetric Catalysis

Asymmetric catalysis utilizes chiral catalysts to convert prochiral substrates into chiral products with high enantioselectivity. beilstein-journals.orgnih.gov For the synthesis of chiral amines and related structures, methods like asymmetric hydrogenation and reductive amination are powerful tools. researchgate.net In the context of Edoxaban's chiral diamine intermediate, synthetic routes can be designed to incorporate such steps. For instance, the asymmetric reduction of a ketone or an imine precursor could establish a key stereocenter, from which the other centers are directed. However, many established routes rely on the stereochemical information embedded in a chiral starting material obtained via resolution. google.com

Key Intermediate Precursors to this compound

The synthesis of this compound involves the sequential construction and modification of several key intermediates. The control of chiral impurities throughout this process is a significant challenge, as Edoxaban has eight possible stereoisomers, with only one possessing the desired pharmacological activity. researchgate.netgoldncloudpublications.com

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| (1S)-3-Cyclohexene-1-carboxylic acid | Chiral starting material obtained after resolution of the corresponding racemic acid. | google.com |

| Chiral Bromolactone/Iodolactone | Formed via halolactonization; sets the relative stereochemistry of the hydroxyl and carboxyl groups across the cyclohexane ring. | acs.orgnewdrugapprovals.org |

| (1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexylcarbamate | A key azide-containing intermediate where the amine precursors are masked as azides. This avoids using hazardous azidating agents later in the synthesis. | leadpharmaceutical.com |

| tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate | The fully formed chiral diamine core with differential protection (Boc group and a free amine), ready for coupling with the side chain. Note: The stereochemistry shown is for an Edoxaban intermediate; the precursor to this compound would have the corresponding stereochemistry. | google.com |

| N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester | The activated side chain that couples with the chiral diamine core to form the final molecule. | researchgate.net |

Process Chemistry Considerations in this compound Production

The industrial-scale production of this compound and its precursors requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.

Key process chemistry considerations include:

Safety : A significant improvement in modern synthetic routes has been the replacement of potentially explosive and toxic reagents like sodium azide. google.com Newer methods utilize safer alternatives like diphenyl phosphorazidate (DPPA) to introduce the azide functionality. google.com Furthermore, process design aims to avoid the generation of genotoxic impurities, such as sulfonate esters, which can arise from using methanesulfonyl chloride for activating hydroxyl groups. google.com

Technology Implementation : For unstable intermediates, modern process chemistry employs advanced technologies like plug-flow reactors. This technology enables reactions to be run on a large scale with short residence times, minimizing the decomposition of unstable species and improving yield and safety. acs.orgnewdrugapprovals.org

Environmental Impact ("Green Chemistry") : Efforts have been made to develop more environmentally friendly processes. One notable example is performing the key bromolactonization step in water instead of organic solvents. Although this may result in a slightly lower isolated yield for that specific step, it allows for the direct crystallization of the product from the reaction mixture, reducing solvent waste and operational complexity. acs.org

Impurity Control : The control of stereoisomeric impurities is paramount. Process development involves fine-tuning reaction and crystallization conditions to ensure the final intermediate has high diastereomeric and enantiomeric purity, which is critical for the quality of the final active pharmaceutical ingredient. goldncloudpublications.com

| Consideration | Challenge | Solution/Improvement | Reference |

|---|---|---|---|

| Safety | Use of hazardous reagents like sodium azide; formation of genotoxic sulfonate intermediates. | Replacement with safer reagents like DPPA; developing synthesis routes that avoid sulfonate ester formation. | google.comgoogle.com |

| Scale-up | Decomposition of unstable intermediates at large scale. | Implementation of plug-flow reactor technology for continuous processing. | acs.orgnewdrugapprovals.org |

| Environmental | High usage of organic solvents. | Developing key reaction steps, such as bromolactonization, to be performed in water. | acs.org |

| Yield | Low overall yield from multi-step synthesis. | Improving key cyclization reactions and optimizing reaction conditions. | newdrugapprovals.orgresearchgate.net |

Reaction Optimization for Yield and Purity

The optimization of reaction conditions is paramount to achieving high yield and purity of this compound and its precursors. Research and patent literature describe various strategies focused on solvent choice, reagent selection, and reaction parameters to enhance process efficiency.

One patented method highlights a synthetic process that achieves a total recovery of 78-84% with a purity profile exceeding 99%. google.com A key step in this process involves the coupling of a diamine precursor with an oxalamic acid derivative. The choice of solvent and base is critical in this transformation. For instance, using acetonitrile (B52724) as the solvent and N,N-diisopropylethylamine (DIEA) as the base at temperatures between 65-75 °C has been shown to be effective. google.com The molar ratio of reactants and base is also finely tuned; in some procedures, the base is added in multiple portions to control the reaction. google.com

Post-reaction purification is another critical optimization step. The choice of solvent for crystallization or washing of the crude product significantly impacts the final purity. Different organic solvents exhibit varying capacities to dissolve the main compound versus impurities. A study detailed in a patent application demonstrates the effect of various solvents on reducing impurity content in a closely related Edoxaban intermediate. google.com

Table 1: Effect of Different Solvents on Final Impurity Content of a Key Intermediate google.com

| Solvent | Impurity Content (%) |

|---|---|

| Methanol | 0.90 |

| Ethanol | 0.86 |

| Dichloromethane | 0.77 |

| Ethyl Acetate (B1210297) | 0.58 |

| Acetone (B3395972) | 0.54 |

As the data indicates, acetone and ethyl acetate were found to be most effective in purging impurities, resulting in a final impurity level of 0.54% and 0.58%, respectively. google.com

Byproduct Formation and Impurity Control during Synthesis

The synthesis of a stereochemically pure compound like this compound requires stringent control over the formation of impurities, particularly stereoisomers. The core structure of Edoxaban contains three chiral centers, leading to the possibility of eight different isomers. researchgate.net Only the desired (1S,2R,4S) configuration in the final Edoxaban molecule exhibits the intended pharmacological activity; the other seven isomers are considered impurities that must be controlled to acceptable levels. researchgate.net

The formation of these chiral impurities is a significant challenge during the synthesis of intermediates like this compound. researchgate.net These unwanted stereoisomers can arise from the starting materials or be generated during chemical transformations if reaction conditions are not adequately controlled.

Key strategies for impurity control include:

Chiral Starting Materials: Utilizing starting materials with high enantiomeric and diastereomeric purity is a fundamental prerequisite.

Stereoselective Reactions: Employing reactions that favor the formation of the desired stereoisomer.

Process Parameter Control: Carefully controlling factors such as temperature, reaction time, and reagent stoichiometry to minimize side reactions that could lead to isomer formation.

Analytical Monitoring: Using advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify impurities at various stages of the synthesis. researchgate.net This allows for in-process control and ensures the final product meets stringent quality specifications.

By integrating these control strategies, manufacturers can minimize the formation of byproducts and effectively control the impurity profile, ensuring the production of high-purity this compound required for the synthesis of Edoxaban. researchgate.net

Analytical Methodologies for Research and Quality Control of 1s,2s,5r Tert Butyl Edoxaban

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (1S,2S,5R)-tert-Butyl Edoxaban (B1671109), providing powerful tools for both separating it from related substances and accurately quantifying its concentration. High-performance liquid chromatography (HPLC) is the most prominent of these techniques.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely applied analytical technique for the routine analysis and quality control of Edoxaban and its intermediates, including (1S,2S,5R)-tert-Butyl Edoxaban. The development of a stability-indicating RP-HPLC method is essential to separate the compound from its degradation products and process-related impurities.

Several studies have focused on developing robust HPLC methods for Edoxaban and its precursors. These methods typically utilize a C18 column, which provides excellent separation for moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. as-pub.comresearchgate.netjchr.org The choice of buffer and its pH is critical for achieving good peak shape and resolution. Detection is commonly performed using a UV detector, with the maximum absorption (λmax) for Edoxaban and its related compounds observed around 290 nm. researchgate.net

A patent describing the synthesis of a stereoisomer, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, reported purity analysis by HPLC, achieving a purity value of 98.96%, demonstrating the effectiveness of HPLC in quality assessment. google.com

Below is a table summarizing typical HPLC conditions used in the analysis of Edoxaban and its related compounds, which are applicable to the analysis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (250mm x 4.6mm, 5µm) | Bakerbond C18 (150 x 4.6 mm, 3 μm) | Shimpack C18 (250mm × 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile and Triethylamine buffer (pH 5.5) | A: 10mM dipotassium (B57713) hydrogen phosphate (pH 7.0) B: n-Propanol:Acetonitrile (20:30 v/v) Ratio A:B (85:15) | Acetonitrile and water (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |

| Detection (λmax) | 290 nm | 210 nm | 291 nm |

| Reference | researchgate.net | as-pub.com | jchr.org |

The synthesis of Edoxaban involves multiple chiral centers, meaning several stereoisomers can be formed. researchgate.netgoldncloudpublications.com Since different stereoisomers can have different pharmacological activities and toxicological profiles, it is critical to control the stereochemistry of intermediates like this compound. Chiral chromatography is the definitive method for separating enantiomers and other diastereomers to determine the enantiomeric or diastereomeric excess of the desired isomer.

During the process development of Edoxaban, several unknown peaks corresponding to its isomers were detected using HPLC with a chiral column. researchgate.netgoldncloudpublications.com The development of a successful chiral separation method involves screening various chiral stationary phases (CSPs) and mobile phase compositions. For Edoxaban and its isomers, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, have proven effective.

One patented method describes the use of a chiral chromatographic column with silica (B1680970) gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate) as the stationary phase. patsnap.com This method utilized a methanol-ethanol mixed solution with an alkaline additive as the mobile phase to achieve complete baseline separation of Edoxaban from its key isomers, demonstrating the power of this technique for ensuring stereochemical purity. patsnap.com

| Parameter | Example Method |

|---|---|

| Chiral Stationary Phase (CSP) | Silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate) |

| Mobile Phase | Methanol-ethanol mixed solution with an alkaline additive |

| Application | Separation of Edoxaban from its stereoisomers (Edox-II and Edox-III) |

| Reference | patsnap.com |

Gas chromatography (GC) is generally not the primary analytical technique for the characterization and quantification of large, complex, and thermally labile molecules like this compound. The high molecular weight and low volatility of this compound make it unsuitable for direct GC analysis without derivatization, which can add complexity to the method.

However, GC plays a crucial ancillary role in the quality control of pharmaceutical intermediates. Its primary application in this context is for the analysis of residual solvents. The synthesis of this compound involves the use of various organic solvents. Since residual solvents can pose a risk to patient safety and affect the physicochemical properties of the drug substance, their levels are strictly controlled by regulatory bodies. Headspace GC coupled with a Flame Ionization Detector (FID) is the standard method for identifying and quantifying these volatile organic impurities, ensuring that the intermediate meets the required safety and quality specifications before being used in the subsequent steps of API synthesis.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

A patent for a stereoisomer of the target compound provides detailed ¹H and ¹³C NMR data. google.com The chemical shifts (δ) and coupling constants (J) from ¹H NMR spectra help to assign specific protons and confirm their spatial relationships, which is vital for verifying the stereochemistry of the cyclohexane (B81311) ring. ¹³C NMR provides information on all carbon atoms in the molecule, confirming the presence of key functional groups such as the tert-butyl carbamate (B1207046), the amide linkages, and the dimethylcarbamoyl group.

The following table presents the ¹³C NMR spectral data for tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a stereoisomer of the title compound.

| Technique | Chemical Shift δ (ppm) |

|---|---|

| ¹³C-NMR (100 MHz, CDCl₃) | 173.10, 160.01, 158.83, 155.80, 147.06, 137.96, 127.82, 114.43, 80.48, 50.88, 50.35, 48.84, 48.28, 37.06, 35.67, 33.99, 33.25, 32.69, 28.23, 27.03, 25.62 |

| Reference | google.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structure. These would include:

N-H stretching vibrations for the amide and carbamate groups, typically appearing in the region of 3200-3400 cm⁻¹.

C-H stretching for aliphatic and aromatic groups.

C=O stretching vibrations, which are particularly informative. Distinct peaks would be expected for the carbamate, amide, and urea (B33335) carbonyl groups, typically found in the 1630-1750 cm⁻¹ range.

C-N stretching and N-H bending vibrations, providing further confirmation of the amide and amine functionalities. The synthesis and characterization of various chiral impurities of Edoxaban intermediates confirm the use of IR spectroscopy as a key characterization technique. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is primarily used for quantitative analysis in conjunction with HPLC. The chromophores in the this compound structure, particularly the substituted pyridine (B92270) ring, are responsible for its UV absorbance. As established in multiple HPLC method development studies for Edoxaban, the compound exhibits a maximum absorbance (λmax) at approximately 290-291 nm. researchgate.netjchr.orgijrpb.com This wavelength is typically used for detection in HPLC methods to ensure maximum sensitivity for quantification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the determination of the molecular weight and structural elucidation of pharmaceutical compounds. For this compound, MS provides unequivocal confirmation of its molecular mass and offers insights into its chemical structure through fragmentation analysis.

The nominal mass of this compound is 467.19 g/mol , corresponding to the molecular formula C21H30ClN5O5. In mass spectrometric analysis, this compound is typically observed as a protonated molecule, [M+H]+, at m/z 468.19.

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) is influenced by the presence of the tert-butoxycarbonyl (t-Boc) protecting group. A characteristic fragmentation pathway for t-Boc protected compounds involves the loss of the tert-butyl group as isobutylene (B52900) (C4H8), resulting in a neutral loss of 56 Da. doaj.org Another common fragmentation is the loss of the entire t-Boc group (C5H8O2), corresponding to a neutral loss of 100 Da. doaj.org

A plausible fragmentation pathway for this compound would involve the initial loss of the tert-butyl group, followed by further fragmentation of the Edoxaban core structure. The fragmentation of the core can be inferred from studies on Edoxaban and its metabolites.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure |

| 468.19 | 412.17 | 56 | [M+H - C4H8]+ |

| 468.19 | 368.14 | 100 | [M+H - C5H8O2]+ |

This table is predictive and based on known fragmentation patterns of similar structures. Actual fragmentation may vary depending on the ionization technique and collision energy.

Advanced Analytical Techniques for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, as impurities can impact the safety and efficacy of the final drug product. Advanced analytical techniques are essential for the detection, identification, and quantification of impurities in this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures, offering high sensitivity and selectivity. In the context of this compound, LC-MS/MS is employed to separate and identify impurities that may be present from the synthetic process. These can include starting materials, by-products, and degradation products. The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the targeted quantification of known impurities at very low levels.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities. researchgate.net Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry have been successfully used for the identification of oxidative degradation impurities in Edoxaban. For this compound, HRMS would be instrumental in characterizing unknown peaks observed during chromatographic analysis, providing a higher degree of confidence in their structural elucidation.

Table 2: Potential Impurities in this compound Synthesis

| Impurity Type | Potential Source | Analytical Challenge |

| Unreacted Starting Materials | Incomplete reaction | Co-elution with the main compound |

| Diastereomers | Non-stereoselective synthesis | Similar mass and fragmentation |

| By-products | Side reactions | Unknown structures |

| Degradation Products | Instability of the compound | Formation during storage or analysis |

Method Validation Principles for Research and Development

The validation of analytical methods is a regulatory requirement that ensures the reliability and consistency of the data generated. synthinkchemicals.comjchr.org For the analytical methods used in the research and development of this compound, validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines. researchgate.netnih.gov

The key parameters for method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Accuracy: The closeness of test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. tbzmed.ac.ir

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria (for an impurity method) |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 15% |

| Limit of Quantitation | Signal-to-Noise Ratio ≥ 10 |

| Robustness | No significant impact on results |

Acceptance criteria can vary depending on the stage of development and the intended purpose of the method.

Role of 1s,2s,5r Tert Butyl Edoxaban As a Critical Process Impurity

Identification and Characterization of Process-Related Impurities

Edoxaban (B1671109) possesses three chiral centers, which gives rise to a total of eight possible stereoisomers. patsnap.comresearchgate.netgoldncloudpublications.com The pharmacologically active isomer is N'-(5-chloro-pyridin-2-yl)-N'-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-([(5-methyl-4,5,6,7-tetrahydro patsnap.comresearchgate.netthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino)cyclohexyl]ethanediamide. researchgate.netgoldncloudpublications.com Any deviation in the stereochemistry at any of the three chiral centers results in the formation of a diastereomer, which is considered an impurity.

(1S,2S,5R)-tert-Butyl Edoxaban is one such diastereomeric impurity. Its full chemical name is tert-butyl ((1S,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. This compound is structurally very similar to the desired intermediate of Edoxaban, differing only in the spatial arrangement of the substituents on the cyclohexane (B81311) ring.

The identification and characterization of such closely related stereoisomers necessitate the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a crucial method for separating and quantifying these isomers. researchgate.netgoldncloudpublications.com During the process development of Edoxaban, several unknown peaks were detected using chiral HPLC, which led to the identification and subsequent synthesis of various chiral impurities, including the (1S,2S,5R) diastereomer, for use as reference standards. researchgate.netgoldncloudpublications.com

The presence of this compound as a process impurity is a critical quality attribute that must be monitored and controlled within stringent limits as per regulatory guidelines. The concentration of such impurities must be kept to an acceptable level to ensure the quality and efficacy of the drug substance. researchgate.netgoldncloudpublications.com

Mechanisms of Formation of this compound as an Impurity

The formation of this compound as a process impurity is intrinsically linked to the synthetic route of Edoxaban, particularly the steps that establish the stereochemistry of the chiral diamine intermediate. A key precursor in the synthesis of Edoxaban is tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate. The stereochemical integrity of this intermediate is crucial for the stereochemistry of the final Edoxaban molecule.

One of the primary mechanisms for the formation of diastereomeric impurities, including the precursor to this compound, is epimerization . This process involves the change in the configuration of a single chiral center in a compound that has more than one. In the context of the synthesis of the Edoxaban diamine intermediate, a key step involves the transformation of a cyclohexanone (B45756) derivative.

Under certain reaction conditions, particularly in the presence of a strong base, the proton alpha to the carbonyl group of the cyclohexanone intermediate can be abstracted to form a planar enolate intermediate. This enolate is a key reactive intermediate that can be reprotonated from either face. While the desired reaction pathway leads to the formation of the precursor with the correct stereochemistry, reprotonation from the opposite face can lead to the formation of a diastereomer.

Specifically, the risk of epimerization of the cyclohexanone intermediate has been noted under strongly basic conditions. This lack of complete stereochemical control can lead to the formation of a mixture of diastereomers, which, upon further reaction, will result in a mixture of Edoxaban isomers, including this compound. The challenge lies in the fact that once formed, these diastereomers can be difficult to separate from the desired product due to their similar physical and chemical properties.

Strategies for Mitigating Impurity Formation in Industrial Synthesis

Given the challenges in controlling stereochemistry and the potential for epimerization, several strategies are employed in the industrial synthesis of Edoxaban to mitigate the formation of this compound and other related impurities. These strategies can be broadly categorized into process control and purification methods.

Process Control Strategies:

pH Control: As epimerization of the cyclohexanone intermediate is a significant risk under strongly basic conditions, strict control of the pH during this and subsequent reaction steps is a critical mitigation strategy. Maintaining the reaction mixture at a specific pH range can minimize the formation of the enolate intermediate and thus suppress the formation of the undesired diastereomer.

Reagent Addition and Stoichiometry: The order and rate of addition of reagents, as well as their precise stoichiometric ratios, can influence the reaction kinetics and selectivity. For instance, in some related processes, the generation of impurities has been minimized by controlling the order of addition of reaction components and adding a tertiary amine in divided portions. google.com

In-process Monitoring: The use of real-time analytical techniques, such as in-process HPLC, allows for the monitoring of the reaction progress and the formation of impurities. This enables timely adjustments to the reaction conditions to minimize the generation of undesired isomers.

Purification Strategies:

Crystallization: Crystallization is a powerful technique for the purification of pharmaceutical compounds. By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature, cooling rate), it is often possible to selectively crystallize the desired isomer, leaving the impurities in the mother liquor. This can be a highly effective method for removing diastereomeric impurities.

Chiral Chromatography: In cases where crystallization is not sufficiently effective, preparative chiral chromatography can be employed to separate the desired stereoisomer from the unwanted ones. google.com This technique utilizes a chiral stationary phase that interacts differently with the different stereoisomers, allowing for their separation. While effective, this method can be more costly and complex to implement on an industrial scale compared to crystallization.

By implementing a combination of these strategies, pharmaceutical manufacturers can effectively control the levels of this compound and other process-related impurities, ensuring the production of high-quality Edoxaban that meets the stringent requirements for safety and efficacy.

Theoretical and Computational Chemistry Approaches for 1s,2s,5r Tert Butyl Edoxaban

Conformational Analysis and Molecular Modeling

Molecular modeling studies, including molecular mechanics and density functional theory (DFT), can be employed to predict the most stable conformations. For the closely related parent drug, Edoxaban (B1671109), DFT optimization of its tosylate monohydrate crystal structure has been performed. cambridge.org This study revealed that the solid-state conformation of the Edoxaban cation is heavily influenced by intermolecular interactions, such as hydrogen bonding. cambridge.org Molecular mechanics calculations on Edoxaban also suggested that its global minimum-energy conformation in a vacuum is more compact than what is observed in the crystalline state, highlighting the role of the environment in determining the preferred molecular geometry. cambridge.org

These findings for Edoxaban can be extrapolated to (1S,2S,5R)-tert-Butyl Edoxaban. The bulky tert-butyl group would further influence the conformational preferences, and computational models would be invaluable in determining the lowest energy structures. Molecular dynamics simulations could also provide insights into the dynamic behavior of the molecule in solution, revealing how it might interact with other molecules in a reaction mixture.

Table 1: Predicted Substituent Orientations in the Lowest Energy Chair Conformation of this compound

| Substituent | Position on Cyclohexane (B81311) Ring | Predicted Orientation | Rationale for Prediction |

| tert-Butoxycarbonylamino Group | 1 | Equatorial | Minimization of steric hindrance from the bulky tert-butyl group. |

| Amide Side Chain | 2 | Equatorial | Avoidance of unfavorable 1,3-diaxial interactions. |

| Dimethylcarbamoyl Group | 5 | Equatorial | Reduction of steric strain. |

Reaction Mechanism Studies and Transition State Analysis

While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, theoretical methods are crucial for understanding its synthesis. The formation of the key cis-diamine stereochemistry on the cyclohexane ring is a significant synthetic challenge. acs.orgresearchgate.netresearchgate.net

Computational chemistry can be used to investigate the reaction pathways for the introduction of the amino groups with the desired stereoselectivity. For instance, theoretical calculations could elucidate the transition state structures and activation energies for various synthetic steps, helping to explain why certain reagents and conditions favor the formation of the (1S,2S) cis-diamine over other stereoisomers. Such studies would involve mapping the potential energy surface of the reaction to identify the lowest energy pathway from reactants to products.

Analyzing the transition states would reveal key geometric and electronic features that govern the reaction's outcome. This information is invaluable for optimizing reaction conditions to improve yield and stereoselectivity, thereby making the synthesis more efficient.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on DFT, are essential for understanding the electronic structure of this compound. These calculations can provide detailed information about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and partial atomic charges.

The distribution of electron density, as revealed by the electrostatic potential map, can indicate the most reactive sites on the molecule. For example, regions of negative electrostatic potential would be susceptible to electrophilic attack, while regions of positive potential would be prone to nucleophilic attack. This information is critical for predicting the molecule's reactivity in subsequent synthetic steps.

Emerging Research Frontiers and Future Directions

Development of Novel and Green Synthetic Pathways

The synthesis of complex chiral molecules like the intermediates of Edoxaban (B1671109) has traditionally involved multi-step processes with challenging stereochemical control and the use of hazardous reagents. Current research is intensely focused on developing more efficient, safer, and environmentally benign synthetic routes.

A significant advancement in this area is the move away from hazardous reagents such as sodium azide (B81097), which has been conventionally used for introducing nitrogen functionalities. google.comgoogle.com New methods are being developed that avoid azides altogether, thus enhancing the safety and environmental profile of the synthesis process, particularly for large-scale industrial production. google.com

One of the most promising green chemistry approaches is the integration of biocatalysis. Enzymatic methods are being explored to replace certain steps in the chemical synthesis of Edoxaban intermediates. acs.orgamano-enzyme.com For instance, enzyme-catalyzed asymmetric reductive amination has been successfully employed to produce the crucial cis-diamine cyclohexane (B81311) core. acs.orgacs.org This chemoenzymatic approach offers high stereoselectivity under mild reaction conditions, reduces the reliance on organic solvents, and can lower raw material costs. amano-enzyme.com

| Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Conventional Chemical Synthesis | Multi-step process, use of reagents like sodium azide. google.com | Established and well-understood reaction mechanisms. | Use of hazardous/toxic reagents, potentially lower yields, and diastereomer selectivity. google.com |

| Novel "Green" Chemical Synthesis | Avoidance of hazardous reagents (e.g., sodium azide), Diels-Alder reaction strategies. google.comgoogle.com | Improved safety profile, reduced environmental impact, suitable for large-scale production. google.com | May require development and optimization of new reaction conditions and catalysts. |

| Chemoenzymatic Synthesis | Use of enzymes (e.g., for asymmetric reductive amination) for key stereoselective steps. acs.orgacs.org | High stereoselectivity, mild reaction conditions, reduced solvent use, lower costs. amano-enzyme.com | Enzyme stability and activity, substrate scope, and process integration. |

Advanced Analytical Strategies for Trace Level Detection

As regulatory standards for pharmaceutical purity become more stringent, the need for highly sensitive and selective analytical methods for detecting and quantifying trace-level impurities is paramount. (1S,2S,5R)-tert-Butyl Edoxaban can be both a key intermediate and a potential impurity in the final drug substance. Therefore, advanced analytical techniques are crucial for quality control.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for the separation and identification of Edoxaban and its related substances, including stereoisomers. researchgate.netnih.govdegres.eu Stability-indicating UPLC-MS methods have been developed to separate Edoxaban from its degradation products, which is critical for ensuring the stability and shelf-life of the drug. researchgate.net The use of chiral columns in HPLC is specifically important for separating the various stereoisomers of Edoxaban and its intermediates, as only the desired isomer possesses the pharmacological activity. researchgate.net

In the quest for greener and more efficient analytical methods, techniques like Capillary Zone Electrophoresis (CZE) are being explored as alternatives to traditional HPLC. CZE offers the advantage of lower solvent consumption and reduced waste generation, aligning with the principles of green analytical chemistry. Furthermore, novel spectrofluorimetric methods are being developed for the quantification of Edoxaban. These methods can offer very high sensitivity, with limits of detection (LOD) in the nanogram per milliliter (ng/mL) range, making them suitable for trace-level analysis.

| Technique | Application | Key Advantages | Reported Performance |

|---|---|---|---|

| RP-HPLC / UPLC-MS | Separation and identification of Edoxaban, its impurities, and degradation products. researchgate.netnih.govdegres.eu | High resolution and sensitivity, provides structural information (MS). researchgate.netnih.gov | LOD and LOQ in the µg/mL range. jchr.org |

| Chiral HPLC | Separation of stereoisomers. researchgate.net | Essential for controlling chiral purity. researchgate.net | Capable of resolving all eight potential stereoisomers. researchgate.net |

| Capillary Zone Electrophoresis (CZE) | Quantification of Edoxaban in pharmaceutical forms. | Greener alternative with low solvent consumption. | Validated for linearity, precision, and accuracy. |

| Spectrofluorimetry | Trace level quantification of Edoxaban. | High sensitivity and simplicity. | Linear range of 5.0-50.0 ng/mL, LOD of 1.5 ng/mL. |

Contributions to Stereoselective Synthesis Methodology

The synthesis of the chiral cis-diamine cyclohexane core of Edoxaban, for which this compound is a precursor, presents a significant challenge in stereoselective synthesis. The cyclohexane ring contains three chiral centers, leading to the possibility of eight stereoisomers. researchgate.net The development of synthetic routes that can selectively produce the desired (1S,2R,4S) configuration in the final drug molecule has led to important contributions to the field of organic synthesis.

The challenges associated with controlling the stereochemistry of this key intermediate have spurred innovation in synthetic methodologies. For example, methods involving an intramolecular cyclization substitution reaction have been developed to introduce the cis-diamino groups with a high degree of regio- and stereo-selectivity. Research into enzyme-catalyzed processes, such as asymmetric reductive amination, not only provides a greener route but also expands the toolbox of biocatalysis for the synthesis of chiral amines, which are prevalent in many pharmaceuticals. acs.orgresearchgate.net

The insights gained from overcoming the synthetic hurdles in producing Edoxaban's intermediates are broadly applicable. They inform strategies for the synthesis of other complex molecules with multiple stereocenters. The development of robust and scalable methods for constructing the differentially protected vicinal cis-diamine moiety is a notable achievement that can be adapted for the synthesis of other biologically active compounds. acs.org This body of work underscores the principle that the pursuit of a specific, complex target molecule often drives fundamental advancements in synthetic methodology.

Q & A

Q. What are the optimal synthetic routes for (1S,2S,5R)-tert-Butyl Edoxaban, and how do reaction conditions influence stereochemical purity?

The synthesis involves multi-step protocols, including condensation of intermediates like tert-butyl carbamate derivatives and stereoselective cyclization. For example, a racemic mixture of tert-butyl {(1SR,2RS,4SR)-4-(dimethylcarbamoyl)-2-[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl}carbamate is reacted with methanesulfonic acid in acetonitrile (20–25°C, 6 hours), followed by coupling with [(5-chloropyridin-2-yl)amino]-2-glyoxylic acid ethyl ester monohydrochloride under triethylamine catalysis (70°C, 11 hours) . Reaction temperature, solvent choice, and catalyst ratios critically impact enantiomeric excess, requiring HPLC validation (e.g., chiral columns) .

Q. How are key intermediates like tert-butyl carbamate derivatives characterized, and what analytical methods ensure structural fidelity?

Intermediates such as tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate (CAS 1210348-34-7) are analyzed via H/C NMR, mass spectrometry (MS), and HPLC purity assays (>99%). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for cyclohexyl backbone conformations .

Q. What pharmacological assays are used to validate Edoxaban’s anticoagulant activity, and how are contradictions between in vitro and in vivo data resolved?

Standard assays include thrombin generation tests (TGT), anti-factor Xa activity measurements, and rotational thromboelastometry (ROTEM). Discrepancies between in vitro potency (e.g., IC values) and clinical outcomes may arise from plasma protein binding or metabolic stability variations. Pharmacokinetic-pharmacodynamic (PK/PD) modeling using blood coagulation markers (e.g., prothrombin time) helps reconcile these differences .

Q. Which impurities are critical to monitor during synthesis, and how are they quantified?

Edoxaban N-Oxide (CHClNOS), a major oxidative metabolite and impurity, is quantified via HPLC with UV detection (λ = 220–280 nm). Secondary reference standards require validation per FDA guidelines, including stability studies under forced degradation (heat, light, pH extremes) .

Q. How is the stereochemical integrity of this compound maintained during large-scale synthesis?

Chiral resolution techniques, such as diastereomeric salt crystallization or enzymatic kinetic resolution, are employed. For example, tert-butyl-protected intermediates are resolved using chiral amines, followed by recrystallization in ethanol/water mixtures. Purity is confirmed via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. What strategies address data contradictions in Edoxaban’s pharmacokinetic (PK) profiles across diverse patient cohorts?

Population PK modeling incorporating covariates (e.g., renal/hepatic function, age) is essential. Bayesian adaptive dosing algorithms, validated against coagulation biomarkers (e.g., activated partial thromboplastin time), optimize dosing in subpopulations. Contradictions often stem from genetic polymorphisms in CYP3A4 or ABCB1 transporters, necessitating genotyping in clinical trials .

Q. How do structural modifications to the tert-butyl group impact Edoxaban’s metabolic stability and receptor binding?

Substituents on the tert-butyl moiety alter lipophilicity and CYP450-mediated oxidation rates. For instance, replacing tert-butyl with cyclopropyl reduces first-pass metabolism but may compromise Factor Xa binding affinity. Free-energy perturbation (FEP) simulations and molecular dynamics (MD) predict binding interactions, validated via isothermal titration calorimetry (ITC) .

Q. What advanced analytical methods differentiate Edoxaban’s diastereomers and enantiomers in complex matrices?

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) achieves baseline separation of diastereomers (e.g., neo-AR-15512) using C18 columns (2.1 × 100 mm, 1.7 µm) and gradient elution (acetonitrile/0.1% formic acid). Chiral analysis employs cellulose tris(3,5-dimethylphenylcarbamate) columns with polar organic mobile phases .

Q. How do Edoxaban’s degradation products form under accelerated stability conditions, and what are their toxicological implications?

Forced degradation studies (40°C/75% RH, acidic/alkaline hydrolysis) reveal N-oxide and hydrolyzed cyclohexyl derivatives as primary degradants. Genotoxicity assessments (Ames test, micronucleus assay) and in silico toxicity prediction (e.g., Derek Nexus) are mandatory for impurities exceeding ICH Q3A/B thresholds .

Q. What computational models predict Edoxaban’s interactions with Factor Xa, and how are crystallographic data integrated?

Molecular docking (AutoDock Vina) and X-ray crystallography of Factor Xa-ligand complexes (PDB ID: 2W26) guide structure-activity relationship (SAR) studies. Quantum mechanics/molecular mechanics (QM/MM) simulations map transition states for covalent inhibition, validated via surface plasmon resonance (SPR) binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.